2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component reaction of 2,4-dihydroxybenzophenone, malononitrile, and aromatic aldehydes in the presence of a catalytic amount of triethylamine in ethanol as a solvent . This method is favored for its simplicity, green reaction conditions, short reaction time, and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes.
Scientific Research Applications
2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It exhibits potential as an antimicrobial, antioxidant, and anticancer agent. Its derivatives have shown activity against various pathogens and cancer cell lines.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as fluorescence and conductivity.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological processes and the development of new drugs.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antiproliferative activity is related to the disruption of tubulin polymerization, which blocks cell division during the metaphase stage . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
- 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other chromene derivatives and contributes to its diverse applications in medicinal and materials chemistry.
Properties
CAS No. |
326915-26-8 |
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Molecular Formula |
C20H13FN2O |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H13FN2O/c21-14-8-5-13(6-9-14)18-16-10-7-12-3-1-2-4-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2 |
InChI Key |
PVXXBUPHUVYNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)F)C#N)N |
Origin of Product |
United States |
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